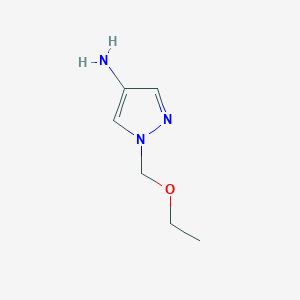
1-(2-methyl-1-phenylcyclopropyl)methanamine, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-1-phenylcyclopropyl)methanamine, or Mixture of Diastereomers, is a compound that has been studied extensively in recent years. It is a cyclic amine with two chiral centers, and its mixture of diastereomers has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Mixture of Diastereomers has been used in a variety of scientific research applications. It has been used as a substrate for the study of enzyme kinetics, as well as for the study of the effects of various drugs on enzyme activity. It has also been used as a model compound for the study of the effects of various drugs on the nervous system, and has been used in the study of drug-receptor interactions.
Mecanismo De Acción
The mechanism of action of Mixture of Diastereomers is not yet fully understood. However, it is known that it binds to a variety of receptors in the body, including serotonin, dopamine, and GABA receptors. It is thought to act as an agonist at these receptors, which means that it can activate the receptors and cause a physiological response.
Biochemical and Physiological Effects
Mixture of Diastereomers has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can have a calming effect. It has also been shown to decrease anxiety and depression, as well as improve cognitive function. In addition, it has been shown to increase the production of growth hormone, which can have a positive effect on muscle growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mixture of Diastereomers has several advantages and limitations when used in laboratory experiments. One of the advantages is that it is a relatively stable compound, which makes it easy to handle and store. Additionally, it is relatively inexpensive, making it a cost-effective option for laboratory experiments. However, it is important to note that it is a mixture of diastereomers, which can make it difficult to accurately measure the effects of the compound in experiments.
Direcciones Futuras
There are a number of potential future directions for research into Mixture of Diastereomers. One potential area of research is the development of more effective methods for synthesizing and purifying the compound. Additionally, further research into the biochemical and physiological effects of the compound could lead to new therapeutic applications. Finally, research into the effects of the compound on drug-receptor interactions could lead to new treatments for various diseases and disorders.
Métodos De Síntesis
Mixture of Diastereomers can be synthesized using a variety of methods. One of the most popular methods is the reaction of 2-methyl-1-phenylcyclopropane with methylamine in the presence of a strong base, such as potassium tert-butoxide. This reaction produces a mixture of diastereomers, which can then be separated using a variety of chromatographic techniques.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-methyl-1-phenylcyclopropyl)methanamine, Mixture of diastereomers involves the reduction of a ketone intermediate followed by reductive amination.", "Starting Materials": [ "2-methyl-1-phenylcyclopropanone", "Sodium borohydride", "Methanol", "Formic acid", "Ammonium chloride", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: 2-methyl-1-phenylcyclopropanone is reduced to 1-(2-methyl-1-phenylcyclopropyl)ethanol using sodium borohydride in methanol.", "Step 2: 1-(2-methyl-1-phenylcyclopropyl)ethanol is oxidized to the corresponding aldehyde using formic acid.", "Step 3: The aldehyde intermediate is then subjected to reductive amination using ammonium chloride and sodium borohydride in methanol to yield the desired product, 1-(2-methyl-1-phenylcyclopropyl)methanamine, Mixture of diastereomers." ] } | |
Número CAS |
1017484-18-2 |
Nombre del producto |
1-(2-methyl-1-phenylcyclopropyl)methanamine, Mixture of diastereomers |
Fórmula molecular |
C11H15N |
Peso molecular |
161.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



